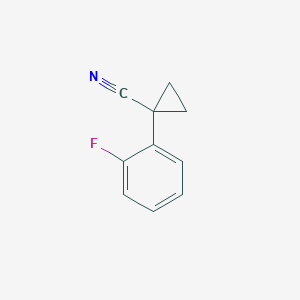

1-(2-Fluorophenyl)cyclopropanecarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAAFWJWXKWFSJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601781 | |

| Record name | 1-(2-Fluorophenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97009-38-6 | |

| Record name | 1-(2-Fluorophenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-Fluorophenyl)cyclopropanecarbonitrile: A Technical Guide for Drug Discovery Professionals

CAS Number: 97009-38-6

Molecular Formula: C₁₀H₈FN

Molecular Weight: 161.18 g/mol

Abstract

1-(2-Fluorophenyl)cyclopropanecarbonitrile is a fluorinated aromatic cyclopropane derivative of significant interest in medicinal chemistry and drug discovery. The cyclopropane ring, a conformationally constrained bioisostere for various functional groups, imparts metabolic stability and unique structural properties to parent molecules. The presence of a fluorine atom on the phenyl ring can further enhance pharmacokinetic properties such as membrane permeability and binding affinity by modulating electronic characteristics and blocking metabolic sites. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, serving as a resource for researchers and professionals in the field of drug development. While specific experimental data for this compound is not extensively published, this document compiles information based on established synthetic methodologies and data from closely related analogs.

Physicochemical and Spectral Data

| Property | 2-Fluorophenylacetonitrile (Starting Material) | 1-Phenylcyclopropanecarbonitrile (Analog) | 1-(4-Fluorophenyl)cyclopropanecarbonitrile (Analog) | This compound (Predicted) |

| CAS Number | 326-62-5[1] | 935-44-4[2] | 97009-67-1[3] | 97009-38-6 |

| Molecular Formula | C₈H₆FN[1] | C₁₀H₉N[2] | C₁₀H₈FN[3] | C₁₀H₈FN |

| Molecular Weight | 135.14 g/mol [1] | 143.18 g/mol [2] | 161.18 g/mol [3] | 161.18 g/mol |

| Boiling Point | 235 °C[1] | 114-117 °C / 20 mmHg | Not Available | Similar to analogs |

| Density | 1.061 g/mL[1] | Not Available | Not Available | ~1.1 g/mL |

| Refractive Index | 1.501[1] | Not Available | Not Available | ~1.52 |

| ¹H NMR (ppm) | 3.7 (s, 2H), 7.1-7.4 (m, 4H) | 1.3-1.4 (m, 2H), 1.6-1.7 (m, 2H), 7.2-7.4 (m, 5H) | Not Available | 1.4-1.5 (m, 2H), 1.7-1.8 (m, 2H), 7.1-7.5 (m, 4H) |

| ¹³C NMR (ppm) | 17.5, 115.5 (d), 117.2, 124.8, 129.5, 130.0, 161.2 (d) | 1.0, 17.0, 122.5, 126.0, 127.8, 128.9, 138.9 | Not Available | ~1.5, ~18.0, ~115.8 (d), ~122.0, ~124.9, ~129.0, ~130.5, ~160.0 (d) |

| IR (cm⁻¹) | ~2250 (C≡N), ~1490 (C=C) | ~2230 (C≡N), ~3080 (C-H, cyclopropyl) | Not Available | ~2240 (C≡N), ~3080 (C-H, cyclopropyl), ~1495 (C=C), ~1230 (C-F) |

Note: Predicted data is based on extrapolation from analogous compounds and general principles of spectroscopy.

Synthesis Methodology

The most common and efficient method for the synthesis of 1-arylcyclopropanecarbonitriles is the cyclopropanation of the corresponding arylacetonitrile using a dihaloalkane under phase-transfer catalysis (PTC) conditions.[4][5][6] This approach avoids the need for strong, hazardous bases like sodium amide and offers good yields under milder conditions.

Proposed Experimental Protocol: Synthesis via Phase-Transfer Catalysis

This protocol is a representative procedure based on established methods for similar compounds.

Reaction:

2-Fluorophenylacetonitrile + 1,2-Dibromoethane → this compound

Materials:

-

2-Fluorophenylacetonitrile (1.0 eq)

-

1,2-Dibromoethane (1.2 eq)

-

50% Aqueous Sodium Hydroxide (NaOH) solution

-

Toluene

-

Tetrabutylammonium bromide (TBAB) (0.05 eq)

-

Deionized Water

-

Diethyl Ether

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 2-fluorophenylacetonitrile and toluene.

-

Add the phase-transfer catalyst, tetrabutylammonium bromide, to the mixture.

-

Heat the mixture to 60-70 °C with vigorous stirring.

-

Slowly add the 50% aqueous sodium hydroxide solution via the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained.

-

After the addition of NaOH is complete, add 1,2-dibromoethane dropwise.

-

Maintain the reaction mixture at 70 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add deionized water to dissolve the salts and transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Combine all organic layers and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Role in Drug Discovery

The incorporation of the cyclopropyl moiety is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[7]

Structural and Conformational Rigidity

The three-membered ring of the cyclopropane group is rigid and conformationally restricted. Introducing this motif into a drug molecule can lock a flexible side chain into a bioactive conformation, which can lead to increased binding affinity and selectivity for its biological target.

Metabolic Stability

The C-C and C-H bonds of the cyclopropane ring are generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to linear alkyl chains.[7] This can lead to an increased in vivo half-life and improved oral bioavailability of the drug.

Bioisosterism

The cyclopropyl group can act as a bioisostere for other chemical groups, such as a vinyl or gem-dimethyl group. This allows for the fine-tuning of steric and electronic properties to optimize drug-target interactions.

Impact of Fluorine Substitution

The 2-fluoro substituent on the phenyl ring introduces specific electronic effects. Fluorine is highly electronegative and can alter the pKa of nearby functional groups, influence hydrogen bonding interactions, and create favorable orthogonal interactions with the target protein. Furthermore, the C-F bond is very stable, and fluorine substitution can block sites of metabolic oxidation on the aromatic ring, further enhancing the metabolic stability of the molecule.[7][8]

Potential Therapeutic Applications

While no specific biological activity has been reported for this compound, related cyclopropane-containing molecules have demonstrated a wide range of activities, including roles as enzyme inhibitors and receptor agonists/antagonists.[9][10] For instance, N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives have been evaluated as potential c-Met kinase inhibitors for cancer therapy.[11] Given these precedents, this compound serves as a valuable building block for the synthesis of novel therapeutic agents in areas such as oncology, neuroscience, and infectious diseases.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on its structure and data for related compounds like 2-fluorophenylacetonitrile, the following precautions should be taken:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazards: Likely to be harmful if swallowed, inhaled, or absorbed through the skin.[1] May cause irritation to the skin, eyes, and respiratory system. The nitrile group can be metabolized to release cyanide, so exposure should be minimized.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids/bases.

Conclusion

This compound is a promising scaffold for the development of novel therapeutics. Its synthesis can be achieved through established methods like phase-transfer catalysis. The combination of the rigid, metabolically stable cyclopropane ring and the electronically modifying fluorine atom makes it an attractive building block for medicinal chemists. Further research into the synthesis of new derivatives and their subsequent biological evaluation is warranted to fully explore the potential of this compound in drug discovery pipelines.

References

- 1. 2-Fluorophenylacetonitrile, 97% | Fisher Scientific [fishersci.ca]

- 2. 1-Phenylcyclopropanecarbonitrile | C10H9N | CID 70288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. crdeepjournal.org [crdeepjournal.org]

- 5. biomedres.us [biomedres.us]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)- [webbook.nist.gov]

- 11. Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Fluorophenyl)cyclopropanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of 1-(2-Fluorophenyl)cyclopropanecarbonitrile, a valuable building block in medicinal chemistry and organic synthesis.

Core Chemical Properties

This compound is a substituted aromatic cyclopropane derivative. Its unique structural combination of a fluorinated phenyl ring and a strained cyclopropane nitrile moiety imparts specific reactivity and conformational properties, making it an attractive intermediate for the synthesis of complex molecules.

Summary of Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 97009-38-6 | [1][2] |

| Molecular Formula | C₁₀H₈FN | [1][3] |

| Molecular Weight | 161.17 g/mol | [1] |

| Physical State | Solid (inferred from related compounds) | [4] |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, acetone) and insoluble in water. | [4] |

| Storage Conditions | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C. | [1] |

Synthesis and Reactivity

Logical Synthesis Pathway

The diagram below illustrates a common synthetic route for producing 1-arylcyclopropanecarbonitriles, which is applicable for the synthesis of the title compound.

Caption: General synthesis of this compound.

Experimental Protocols

General Protocol for the Synthesis of 1-Arylcyclopropanecarbonitriles [1]

This protocol is adapted from the synthesis of similar 1-phenylcyclopropane acetonitrile derivatives and should be optimized for the specific substrate.

-

Materials:

-

Substituted Phenylacetonitrile (e.g., 2-Fluorophenylacetonitrile)

-

1,2-Dibromoethane

-

Sodium Hydroxide (NaOH), 50% aqueous solution

-

Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)

-

Toluene or another suitable organic solvent

-

Water

-

-

Procedure:

-

To a stirred solution of the substituted phenylacetonitrile in the chosen organic solvent, add the phase-transfer catalyst.

-

Add the 50% aqueous solution of sodium hydroxide to the mixture.

-

Slowly add 1,2-dibromoethane to the reaction mixture.

-

Heat the reaction to a suitable temperature (e.g., 60°C) and monitor its progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Safety and Handling Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Sodium hydroxide is corrosive and should be handled with care.

-

1,2-Dibromoethane is a suspected carcinogen and is toxic. Handle with extreme caution.

-

Nitrile compounds can be toxic if ingested, inhaled, or absorbed through the skin.[5]

Spectroscopic Data and Analysis

Specific spectroscopic data for this compound is not available in the searched literature. The following sections provide expected spectral characteristics based on the analysis of its functional groups and data from analogous compounds.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the aromatic protons, influenced by fluorine coupling. The cyclopropane protons will appear as diastereotopic multiplets in the aliphatic region. For unsubstituted 1-phenylcyclopropanecarbonitrile, these signals are typically found in the regions of the aromatic protons and the cyclopropyl protons.[2] For related fluorophenyl compounds, aromatic proton signals can be observed between 7.0 and 7.4 ppm, with methylene protons adjacent to the ring appearing around 3.7 ppm.[6] The cyclopropane protons of cyclopropanecarbonitrile itself appear at approximately 0.9-1.4 ppm.[3][5]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the fluorine atom. Signals for the nitrile carbon, the quaternary cyclopropane carbon, and the two CH₂ groups of the cyclopropane ring are also expected. For unsubstituted 1-phenylcyclopropanecarbonitrile, the spectra are available for comparison.[2] The chemical shifts of carbons in the solvent, such as CDCl₃, typically appear around 77.2 ppm.[7]

-

¹⁹F NMR: The fluorine NMR spectrum will show a signal for the single fluorine atom on the phenyl ring. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

4.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the key functional groups present in the molecule.

-

C≡N Stretch: A sharp, medium-intensity absorption is expected in the range of 2200-2300 cm⁻¹ for the nitrile group.[8]

-

Aromatic C-H Stretch: Peaks will appear above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region are characteristic of the phenyl ring.

-

C-F Stretch: A strong absorption is expected in the 1000-1300 cm⁻¹ region.

-

Cyclopropane C-H Stretch: Characteristic C-H stretching vibrations for a cyclopropane ring are typically observed around 3040-3080 cm⁻¹.[9]

4.3. Mass Spectrometry (MS)

-

The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (161.17).

-

Common fragmentation patterns would involve the loss of the nitrile group (CN), and fragmentation of the cyclopropane and phenyl rings. The mass spectrum of the parent cyclopropanecarbonitrile shows major fragments at m/z 67, 41, and 39.[5][10]

Experimental Workflow for Compound Characterization

The following diagram outlines a typical workflow for the characterization of a newly synthesized compound like this compound.

Caption: Workflow for the characterization of synthesized compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-Phenylcyclopropanecarbonitrile | C10H9N | CID 70288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopropanecarbonitrile(5500-21-0) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Cyclopropanecarbonitrile | C4H5N | CID 79637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Fluorophenylacetonitrile(459-22-3) 1H NMR [m.chemicalbook.com]

- 7. repositorio.uam.es [repositorio.uam.es]

- 8. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Cyclopropanecarbonitrile [webbook.nist.gov]

An In-depth Technical Guide to 1-(2-Fluorophenyl)cyclopropanecarbonitrile and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Fluorophenyl)cyclopropanecarbonitrile, a synthetic organic compound of interest in medicinal chemistry. Due to the limited publicly available data on this specific isomer, this guide synthesizes information from closely related structural analogs, including the 4-fluoro isomer, to provide insights into its physicochemical properties, potential synthesis, and predicted biological activities. This document details experimental protocols for analogous compounds and explores potential mechanisms of action, particularly focusing on antioxidant, antibacterial, and monoamine oxidase (MAO) inhibitory activities, which are reported for structurally similar molecules. All quantitative data is presented in structured tables, and relevant pathways and workflows are visualized using diagrams.

Introduction

Cyclopropane rings are valuable structural motifs in medicinal chemistry, known for imparting conformational rigidity and unique electronic properties to molecules. When incorporated into drug candidates, the cyclopropane moiety can enhance metabolic stability, improve membrane permeability, and modulate receptor binding affinity. The introduction of a fluorine atom to the phenyl ring can further influence the compound's pharmacokinetic and pharmacodynamic properties, including lipophilicity and binding interactions. This compound represents a scaffold with potential for exploration in various therapeutic areas. This guide aims to provide a foundational resource for researchers interested in this and related compounds.

IUPAC Name and Physicochemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .

| Property | Value (for 1-(4-Fluorophenyl)cyclopropanecarbonitrile) | Data Source |

| Molecular Formula | C₁₀H₈FN | [1] |

| Molecular Weight | 161.18 g/mol | [1] |

| CAS Number | 97009-67-1 | [1][3] |

| Predicted XlogP | 2.0 | [2] |

| Monoisotopic Mass | 161.06407 Da | [2] |

Synthesis and Experimental Protocols

While a specific synthetic protocol for this compound is not detailed in the reviewed literature, a plausible and efficient method can be extrapolated from the synthesis of analogous 1-aryl-cyclopropanecarbonitriles. A common approach involves the cyclization of a substituted phenylacetonitrile with a 1,2-dihaloethane in the presence of a strong base.

Proposed Synthesis of this compound

A likely synthetic route involves the reaction of 2-fluorophenylacetonitrile with 1,2-dibromoethane or 1,2-dichloroethane using a strong base such as sodium amide or sodium hydroxide with a phase-transfer catalyst.

Experimental Protocol: General Synthesis of 1-Aryl-cyclopropanecarbonitriles

-

Reaction Setup: To a stirred solution of the appropriately substituted phenylacetonitrile (1.0 equivalent) in a suitable aprotic solvent (e.g., toluene, DMSO), add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 equivalent).

-

Addition of Base: Add a concentrated aqueous solution of sodium hydroxide (3.0-5.0 equivalents).

-

Addition of Dihaloalkane: To the vigorously stirred mixture, add 1,2-dibromoethane (1.2 equivalents) dropwise at a controlled temperature (typically 20-40 °C).

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-cyclopropanecarbonitrile.

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities and Mechanisms of Action

Based on the biological activities reported for structurally related fluorophenyl cyclopropane derivatives, this compound may exhibit antioxidant, antibacterial, and monoamine oxidase (MAO) inhibitory properties.

Antioxidant Activity

Derivatives of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole have demonstrated notable antioxidant activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[4][5]

| Compound (Analog) | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | Reference |

| 4-cyclopropyl-5-(2-fluorophenyl)-... (5a) | 1.92 | 0.96 | [4] |

| 4-cyclopropyl-5-(2-fluorophenyl)-... (5c) | 0.21 | 0.10 | [4] |

| 4-cyclopropyl-5-(2-fluorophenyl)-... (5e) | 0.35 | 0.18 | [4] |

| 4-cyclopropyl-5-(2-fluorophenyl)-... (5g) | 0.17 | 0.08 | [4] |

| Ascorbic Acid (Standard) | - | ~0.15 | [4] |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol at a concentration of 0.1 mM.

-

Sample Preparation: Prepare various concentrations of the test compound in methanol.

-

Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC₅₀ value is determined from a plot of % inhibition versus concentration.

Antibacterial Activity

Amide derivatives containing a cyclopropane moiety have been evaluated for their in vitro antibacterial activity against various bacterial strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

| Compound (Analog Class) | S. aureus MIC₈₀ (µg/mL) | E. coli MIC₈₀ (µg/mL) | P. aeruginosa MIC₈₀ (µg/mL) | Reference |

| Cyclopropane Amide (F5) | 32 | 128 | >128 | [6] |

| Cyclopropane Amide (F9) | 64 | 32 | >128 | [6] |

| Cyclopropane Amide (F31) | >128 | 64 | >128 | [6] |

| Cyclopropane Amide (F45) | >128 | 64 | >128 | [6] |

| Ciprofloxacin (Standard) | - | 2 | - | [6] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Culture: Grow the bacterial strains in a suitable broth medium overnight at 37 °C.

-

Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Monoamine Oxidase (MAO) Inhibition

The cyclopropylamine moiety, which can be derived from the nitrile group of this compound, is a well-known pharmacophore for the inhibition of monoamine oxidases (MAO-A and MAO-B).[7][8] These enzymes are crucial in the metabolism of neurotransmitters.

| Compound (Analog) | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Reference |

| cis-N-Benzyl-2-methoxycyclopropylamine | 170 | 5 | [7] |

| Tranylcypromine (Standard) | 7700 (Kᵢ) | 3800 (Kᵢ) | [8] |

Experimental Protocol: MAO Inhibition Assay

-

Enzyme and Substrate: Use recombinant human MAO-A or MAO-B. A common substrate is kynuramine.

-

Inhibitor Preparation: Prepare a range of concentrations of the test inhibitor.

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes) to allow for time-dependent inhibition.

-

Reaction Initiation: Initiate the reaction by adding the substrate.

-

Detection: Monitor the formation of the product (4-hydroxyquinoline from kynuramine) over time using a spectrophotometer or fluorometer.

-

Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Potential Signaling Pathway: Modulation of Monoaminergic Systems

Inhibition of MAO enzymes leads to an increase in the synaptic levels of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[9][10] This modulation of neurotransmitter levels can have profound effects on various downstream signaling pathways, including those mediated by adrenergic and dopaminergic receptors.[9] This is the primary mechanism of action for many antidepressant and anti-Parkinsonian drugs.

References

- 1. scbt.com [scbt.com]

- 2. PubChemLite - 1-(4-fluorophenyl)cyclopropanecarbonitrile (C10H8FN) [pubchemlite.lcsb.uni.lu]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. psychscenehub.com [psychscenehub.com]

An In-depth Technical Guide to the Starting Materials for 1-(2-Fluorophenyl)cyclopropanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluorophenyl)cyclopropanecarbonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its unique structural motif, featuring a cyclopropane ring attached to a fluorinated phenyl group and a nitrile functionality, makes it a valuable intermediate for accessing complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the essential starting materials and detailed experimental methodologies.

Core Synthetic Strategy

The most direct and widely employed strategy for the synthesis of this compound involves a two-step process:

-

Synthesis of the key intermediate, 2-Fluorophenylacetonitrile.

-

Cyclopropanation of 2-Fluorophenylacetonitrile.

This guide will delve into the specifics of each of these steps, providing quantitative data and detailed protocols to aid in laboratory synthesis.

Part 1: Synthesis of 2-Fluorophenylacetonitrile

2-Fluorophenylacetonitrile, also known as 2-fluorobenzyl cyanide, is the primary precursor for the target molecule. It is a commercially available compound, but for researchers requiring its synthesis, two common routes from readily available starting materials are outlined below.

Route A: From 2-Fluorobenzaldehyde

This route involves a three-step, one-pot synthesis that proceeds via the reduction of the aldehyde to an alcohol, followed by chlorination and subsequent cyanation.

Logical Relationship of Synthesis from 2-Fluorobenzaldehyde

Caption: Synthetic pathway from 2-Fluorobenzaldehyde.

Experimental Protocol (Adapted from a similar synthesis of the 4-fluoro isomer)[1]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Fluorobenzaldehyde | 124.11 | 12.4 g | 0.1 |

| Potassium Borohydride | 53.94 | 2.0 g | 0.037 |

| Thionyl Chloride | 118.97 | 15.0 g (9.0 mL) | 0.126 |

| Sodium Cyanide | 49.01 | 6.6 g | 0.135 |

| Benzyltriethylammonium chloride | 227.77 | 1.0 g | 0.0044 |

| Toluene | - | 250 mL | - |

| Water | - | 280 mL | - |

| 30% Hydrochloric Acid | - | As needed | - |

| 10% Sodium Carbonate Solution | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

Reduction: To a 500 mL four-necked flask, add 150 mL of water and 12.4 g (0.1 mol) of 2-fluorobenzaldehyde. With stirring, add 1.0 g of benzyltriethylammonium chloride. Gradually add 2.0 g (0.037 mol) of potassium borohydride while maintaining the temperature below 30°C. After the addition is complete, stir the mixture at 30°C for 5 hours.

-

Extraction: Separate the organic phase and extract the aqueous phase with toluene (2 x 50 mL). Combine the organic phases and wash with 30% hydrochloric acid until the pH is 6-7. This results in a toluene solution of 2-fluorobenzyl alcohol.

-

Chlorination: Transfer the toluene solution of 2-fluorobenzyl alcohol to a clean 500 mL four-necked flask. Slowly add 15.0 g (0.126 mol) of thionyl chloride at 25°C. After the addition, maintain the reaction at 50°C for 1 hour.

-

Neutralization and Cyanation: Add 50 mL of water and adjust the pH of the solution to 7-8 with a 10% sodium carbonate solution. Separate the organic phase and wash it with water (2 x 30 mL). Transfer the resulting toluene solution of 2-fluorobenzyl chloride to a 500 mL four-necked flask, add 80 mL of water, 1.0 g of benzyltriethylammonium chloride, and 6.6 g (0.135 mol) of sodium cyanide. Heat the mixture to 90°C and stir vigorously for 3 hours.

-

Work-up and Purification: After cooling, separate the toluene layer and extract the aqueous phase with toluene (2 x 50 mL). Combine the organic phases, wash with water (2 x 50 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-fluorophenylacetonitrile.

Expected Yield: Based on analogous syntheses, a yield of approximately 60-70% can be anticipated.

Route B: From 2-Fluorotoluene

This route involves the radical chlorination of 2-fluorotoluene to form 2-fluorobenzyl chloride, followed by cyanation.

Experimental Workflow for Synthesis from 2-Fluorotoluene

Caption: Two-step synthesis of 2-Fluorophenylacetonitrile.

Experimental Protocol:

Step 1: Synthesis of 2-Fluorobenzyl Chloride

-

Materials: 2-Fluorotoluene, Sulfuryl chloride, Radical initiator (e.g., AIBN or dibenzoyl peroxide).

-

Procedure: A mixture of 2-fluorotoluene, sulfuryl chloride, and a catalytic amount of a radical initiator is heated under reflux. The reaction progress is monitored by GC. Upon completion, the excess sulfuryl chloride is removed, and the product, 2-fluorobenzyl chloride, is purified by distillation.

Step 2: Synthesis of 2-Fluorophenylacetonitrile

-

Materials: 2-Fluorobenzyl chloride, Sodium cyanide, Solvent (e.g., aqueous acetone, DMSO, or an ionic liquid).

-

Procedure: 2-Fluorobenzyl chloride is reacted with sodium cyanide in a suitable solvent. The reaction is typically heated to ensure a reasonable reaction rate. After the reaction is complete, the mixture is worked up by extraction and the crude product is purified by distillation to afford 2-fluorophenylacetonitrile.

Part 2: Synthesis of this compound

The key transformation to obtain the target molecule is the cyclopropanation of 2-fluorophenylacetonitrile. This is typically achieved by reacting the nitrile with a 1,2-dihaloethane, most commonly 1,2-dibromoethane, in the presence of a strong base and a phase-transfer catalyst.

Signaling Pathway of Phase-Transfer Catalyzed Cyclopropanation

Caption: Mechanism of phase-transfer catalyzed cyclopropanation.

Experimental Protocol (Based on analogous reactions of phenylacetonitriles)

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Fluorophenylacetonitrile | 135.14 | 13.5 g | 0.1 |

| 1,2-Dibromoethane | 187.86 | 20.7 g (9.5 mL) | 0.11 |

| Sodium Hydroxide (50% aq. solution) | 40.00 | 40 mL | ~0.5 |

| Tetrabutylammonium Bromide (TBAB) | 322.37 | 1.6 g | 0.005 |

| Toluene | - | 100 mL | - |

Procedure:

-

Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 13.5 g (0.1 mol) of 2-fluorophenylacetonitrile, 100 mL of toluene, and 1.6 g (0.005 mol) of tetrabutylammonium bromide.

-

Addition of Base: With vigorous stirring, add 40 mL of a 50% aqueous solution of sodium hydroxide.

-

Addition of Dibromoethane: Heat the mixture to 60°C and add 20.7 g (0.11 mol) of 1,2-dibromoethane dropwise over a period of 30 minutes.

-

Reaction: Maintain the reaction mixture at 60-70°C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and add 100 mL of water. Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Expected Yield: Yields for this type of phase-transfer catalyzed cyclopropanation are typically in the range of 70-85%.

Summary of Quantitative Data

| Reaction | Starting Material | Key Reagents | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Synthesis of 2-Fluorophenylacetonitrile | 2-Fluorobenzaldehyde | KBH₄, SOCl₂, NaCN | Benzyltriethylammonium chloride | Toluene/Water | 30-90 | 9 | ~60-70 |

| Synthesis of this compound | 2-Fluorophenylacetonitrile | 1,2-Dibromoethane, NaOH (50%) | Tetrabutylammonium Bromide | Toluene/Water | 60-70 | 4-6 | ~70-85 |

Conclusion

The synthesis of this compound is readily achievable through a two-stage process starting from common laboratory chemicals. The preparation of the key intermediate, 2-fluorophenylacetonitrile, can be accomplished from either 2-fluorobenzaldehyde or 2-fluorotoluene. The subsequent cyclopropanation using 1,2-dibromoethane under phase-transfer catalysis conditions provides an efficient and high-yielding route to the final product. The detailed protocols and quantitative data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the synthesis of this important building block.

References

An In-depth Technical Guide to the Phase-Transfer Catalyzed Cyclization of 2-Fluorophenylacetonitrile and 1,2-Dibromoethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2-fluorophenyl)cyclopropane-1-carbonitrile through the cyclization of 2-fluorophenylacetonitrile and 1,2-dibromoethane. This reaction is a key example of a phase-transfer catalyzed (PTC) cyclopropanation, a versatile and efficient method for the formation of cyclopropane rings, which are important structural motifs in many pharmaceutical compounds.

The cyclopropanation of active methylene compounds, such as arylacetonitriles, with dihaloalkanes is a well-established synthetic strategy.[1] The use of phase-transfer catalysis is particularly advantageous for this transformation as it obviates the need for strong, anhydrous bases and allows for mild reaction conditions.[2]

Reaction Principle and Mechanism

The core of this reaction lies in the generation of a carbanion from 2-fluorophenylacetonitrile, which then undergoes a tandem alkylation with 1,2-dibromoethane to form the cyclopropane ring. Phase-transfer catalysis is instrumental in facilitating this process in a heterogeneous system, typically involving an aqueous solution of a strong base and an organic solution of the reactants.[3]

The mechanism, often referred to as a Michael-initiated ring closure (MIRC) type reaction, proceeds as follows:

-

Deprotonation: A strong base, such as concentrated sodium hydroxide, deprotonates the α-carbon of 2-fluorophenylacetonitrile in the aqueous phase.

-

Ion-Pair Formation and Phase Transfer: The phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), exchanges its counter-ion with the hydroxide ion to form Q⁺OH⁻. This species then transfers to the organic phase where it deprotonates the 2-fluorophenylacetonitrile to form a carbanion, which exists as an ion pair with the quaternary ammonium cation [Q⁺ ⁻C(CN)(PhF)].

-

First Alkylation (SN2): The carbanion attacks one of the bromine-bearing carbons of 1,2-dibromoethane in an SN2 reaction, displacing a bromide ion and forming an intermediate.

-

Intramolecular Cyclization (SN2): The newly formed carbanion on the intermediate undergoes an intramolecular SN2 reaction, attacking the second bromine-bearing carbon and displacing the final bromide ion to form the cyclopropane ring.

Experimental Protocol

This protocol is a representative procedure based on established methods for phase-transfer catalyzed alkylations of active methylene compounds.[4]

Materials and Reagents:

-

2-Fluorophenylacetonitrile

-

1,2-Dibromoethane

-

Sodium Hydroxide (50% w/w aqueous solution)

-

Tetrabutylammonium Bromide (TBAB)

-

Toluene

-

Dichloromethane

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-fluorophenylacetonitrile and toluene.

-

Addition of Catalyst and Base: Add tetrabutylammonium bromide (TBAB) to the mixture, followed by the dropwise addition of a 50% aqueous solution of sodium hydroxide.

-

Addition of Alkylating Agent: Add 1,2-dibromoethane to the reaction mixture.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(2-fluorophenyl)cyclopropane-1-carbonitrile.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis. The values are based on typical yields and stoichiometries for similar phase-transfer catalyzed reactions.

| Parameter | Value/Description | Source |

| Reactants | ||

| 2-Fluorophenylacetonitrile | 1.0 equivalent | - |

| 1,2-Dibromoethane | 1.2 - 1.5 equivalents | [4] |

| Sodium Hydroxide (50% aq.) | 5 - 10 equivalents | [4] |

| Tetrabutylammonium Bromide | 0.02 - 0.10 equivalents | [4] |

| Solvent | ||

| Toluene | 5 - 10 mL per mmol of nitrile | - |

| Reaction Conditions | ||

| Temperature | Room Temperature (20-25 °C) | [4] |

| Reaction Time | 12 - 24 hours | [4] |

| Yield | ||

| Expected Yield | 70 - 90% | [5] |

| Product Characterization | ||

| Product Name | 1-(2-fluorophenyl)cyclopropane-1-carbonitrile | - |

| Appearance | Colorless oil or low-melting solid | - |

| Analytical Techniques | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, IR | - |

Safety Considerations

-

1,2-Dibromoethane: is a toxic and carcinogenic compound and should be handled with extreme care in a well-ventilated fume hood.

-

Sodium Hydroxide (50% solution): is highly corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

2-Fluorophenylacetonitrile: is a toxic substance. Avoid inhalation and skin contact.

Conclusion

The phase-transfer catalyzed cyclization of 2-fluorophenylacetonitrile with 1,2-dibromoethane is an efficient and practical method for the synthesis of 1-(2-fluorophenyl)cyclopropane-1-carbonitrile. This approach offers several advantages, including mild reaction conditions, the use of inexpensive reagents and catalysts, and high yields. The detailed protocol and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully implement this valuable synthetic transformation.

References

- 1. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. iajpr.com [iajpr.com]

- 4. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase transfer catalysis without solvent. Synthesis of cycloalkane-1,1-dicarbonitriles and alkanetetracarbonitriles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Strategic Introduction of 2-Fluoro Substitution on Phenylcyclopropanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. This guide delves into the specific role of 2-fluoro substitution on the phenylcyclopropane scaffold, a privileged structure in medicinal chemistry. The introduction of a fluorine atom at this position can profoundly influence a molecule's stereochemistry, metabolic stability, and biological activity, offering a powerful tool for fine-tuning drug-like properties. This document provides a comprehensive overview of the synthesis, biological implications, and experimental evaluation of 2-fluoro-phenylcyclopropane derivatives.

Rationale for 2-Fluoro Substitution

The strategic placement of a fluorine atom on the cyclopropane ring, particularly at the 2-position of a phenylcyclopropane, is driven by several key objectives in drug design:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[1] Fluorination at a metabolically labile position can block or slow down oxidative metabolism, leading to an extended half-life and improved bioavailability.[1][2]

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the local electronic environment of a molecule. This can influence its acidity, basicity, and lipophilicity, which in turn affects properties like membrane permeability and solubility.[3]

-

Conformational Control: The introduction of a fluorine atom can induce specific conformational preferences in the cyclopropane ring and its substituents. This can lead to a more favorable orientation for binding to a biological target, thereby increasing potency and selectivity.[4]

-

Improved Brain Penetration: In the context of central nervous system (CNS) drugs, the increased lipophilicity imparted by fluorine can sometimes enhance the ability of a compound to cross the blood-brain barrier.[4]

Synthesis of 2-Fluoro-Phenylcyclopropanes

The synthesis of 2-fluoro-phenylcyclopropanes can be achieved through several methods, with the choice of route often depending on the desired stereochemistry and the nature of the substituents on the phenyl ring.

Transition Metal-Catalyzed Cyclopropanation

A common and effective method for constructing the fluorinated cyclopropane ring is the transition metal-catalyzed [2+1] cycloaddition of a diazo compound to a vinyl fluoride.[4] Copper and rhodium catalysts are frequently employed for this transformation.[4][5]

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, which utilizes a zinc carbenoid, is another powerful tool for the synthesis of cyclopropanes.[6][7] Enantioselective versions of this reaction have been developed using chiral ligands, allowing for the synthesis of specific stereoisomers of 2-fluoro-phenylcyclopropanes.[6][8]

Stereochemistry and Separation

The presence of multiple chiral centers in 2-fluoro-phenylcyclopropane derivatives necessitates careful control and characterization of their stereochemistry. The biological activity of these compounds is often highly dependent on the relative and absolute configuration of the substituents on the cyclopropane ring.

The synthesis of these compounds often yields a mixture of diastereomers (cis and trans isomers) and enantiomers. The separation of these stereoisomers is crucial for evaluating their individual biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the separation of enantiomers.[9][10]

Biological Activity and Therapeutic Targets

2-Fluoro-phenylcyclopropane derivatives have shown significant promise as ligands for a variety of biological targets, most notably G protein-coupled receptors (GPCRs) and enzymes.

Serotonin 5-HT2C Receptor Agonists

A significant body of research has focused on the development of 2-fluoro-phenylcyclopropane derivatives as potent and selective agonists for the serotonin 5-HT2C receptor.[4] This receptor is a validated target for the treatment of obesity and other CNS disorders. The 2-fluoro substitution has been shown to be a key feature in achieving high potency and selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, such as 5-HT2A and 5-HT2B.[4]

Sigma Receptor Ligands

Stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines have been identified as a novel class of sigma receptor ligands.[11] The affinity for sigma-1 and sigma-2 receptor subtypes can be modulated by the stereochemistry of the cyclopropane ring and the substitution pattern on the phenyl ring.[11]

Quantitative Data Summary

The following tables summarize key quantitative data for representative 2-fluoro-phenylcyclopropane derivatives, including their biological activity.

| Compound | Target | Assay Type | Potency (EC50/Ki, nM) | Reference |

| (+)-21a | 5-HT2C | Calcium Flux | 4.7 | [4] |

| (+)-21b | 5-HT2C | Calcium Flux | - | [4] |

| (-)-21c | 5-HT2C | Calcium Flux | - | [4] |

| trans-2-Fluoro-2-(4-methoxyphenyl)cyclopropan-1-amine (19a) | σ1 Receptor | Binding | 4.8 | [11] |

| cis-2-Fluoro-2-(4-trifluoromethylphenyl)cyclopropan-1-amine (20b) | σ2 Receptor | Binding | 95 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of 2-fluoro-phenylcyclopropanes.

General Synthesis of a 2-Fluoro-2-phenylcyclopropylamine Derivative

This protocol is a generalized procedure based on the transition metal-catalyzed cyclopropanation approach.[4]

-

Synthesis of the Vinyl Fluoride: The corresponding styrene derivative is subjected to bromofluorination followed by elimination of HBr to yield the vinyl fluoride.[4]

-

Cyclopropanation: The vinyl fluoride is reacted with ethyl diazoacetate in the presence of a copper(II) acetylacetonate catalyst to generate the monofluorinated cyclopropanecarboxylate as a mixture of cis and trans isomers.[4]

-

Separation of Diastereomers: The cis and trans isomers are separated by column chromatography.

-

Amine Formation: The separated ester is converted to the corresponding primary amine via a Curtius rearrangement or other standard methods.

-

Salt Formation: The final amine is typically converted to its hydrochloride salt for improved stability and handling.[12]

5-HT2C Receptor Agonist Activity Assay (Calcium Flux)

This protocol describes a common method for assessing the agonist activity of compounds at the 5-HT2C receptor, which couples to the Gq signaling pathway, leading to an increase in intracellular calcium.[4][13]

-

Cell Culture: HEK293 cells stably expressing the human 5-HT2C receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to attach overnight.

-

Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The plate is incubated to allow the cells to take up the dye.

-

Compound Addition: Serial dilutions of the test compounds are prepared. A fluorescent imaging plate reader (FLIPR) is used to add the compounds to the cell plate and simultaneously measure the fluorescent signal.

-

Data Analysis: The increase in fluorescence intensity, which corresponds to the increase in intracellular calcium, is measured. The data is analyzed to determine the EC50 value for each compound.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol outlines a standard procedure to assess the metabolic stability of a compound using liver microsomes.[1][11]

-

Preparation of Incubation Mixture: A reaction mixture containing liver microsomes (e.g., from human or rat), a buffer (e.g., phosphate buffer), and a test compound is prepared.

-

Initiation of Reaction: The metabolic reaction is initiated by adding an NADPH-regenerating system.

-

Time-Point Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

-

Sample Analysis: The concentration of the parent compound remaining at each time point is quantified using LC-MS/MS.

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Mandatory Visualizations

Signaling Pathway

Caption: Gq protein-coupled receptor signaling pathway activated by a 2-fluoro-phenylcyclopropane agonist.

Experimental Workflow

Caption: A typical workflow for the discovery of 2-fluoro-phenylcyclopropane-based drug candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. Simmons-Smith Reaction [organic-chemistry.org]

- 8. GPCR Ligand Screening Workflow | Omic [omic.ai]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 11. benchchem.com [benchchem.com]

- 12. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-(2-Fluorophenyl)cyclopropanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-(2-Fluorophenyl)cyclopropanecarbonitrile. Given the absence of publicly available quantitative solubility data for this specific compound, this guide furnishes qualitative solubility information for structurally related analogs, detailed experimental protocols for solubility determination, and the theoretical framework underpinning these methodologies.

Introduction to this compound and the Significance of Solubility

This compound is a nitrile compound containing a cyclopropane ring and a fluorophenyl group. While specific applications are not widely documented, compounds with similar structural motifs are of interest in medicinal chemistry and materials science.

Solubility is a critical physicochemical property in drug discovery and development. It significantly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug candidate.[1][2] Therefore, early assessment of solubility is paramount for lead optimization and formulation development.[1][2]

Solubility Profile of Related Compounds

| Compound Name | Solvent | Solubility |

| 1-(2-chlorophenyl)cyclopropanecarbonitrile | Water | Insoluble |

| Ethanol | Soluble | |

| Dimethyl ketone | Soluble | |

| Cyclopropanecarbonitrile | Water | Miscible/Soluble |

This data is intended to be indicative and may not be fully representative of the solubility of this compound.

Experimental Protocols for Solubility Determination

The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[3][4] This method involves agitating an excess amount of a solid compound in a solvent for a prolonged period until equilibrium is achieved.

Detailed Protocol: Shake-Flask Method for Thermodynamic Solubility

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS/MS)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Solvent: Prepare the desired solvent systems. For aqueous solubility, a buffer such as phosphate-buffered saline (PBS) at a physiological pH of 7.4 is commonly used.

-

Addition of Compound: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Addition of Solvent: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker or in a thermomixer. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 to 48 hours, to allow the system to reach equilibrium.[5]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed to pellet the excess solid.

-

Filtration: Filter the solution using a syringe filter. It is important to use a filter material that does not bind the compound of interest.

-

-

Sample Preparation for Analysis: Carefully take an aliquot of the clear supernatant or filtrate and dilute it with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound is used for quantification.

-

Data Reporting: The solubility is reported in units of mass per volume (e.g., µg/mL) or molarity (e.g., µM).

Alternative High-Throughput Screening (HTS) Methods

For earlier stages of drug discovery where rapid screening of multiple compounds is necessary, high-throughput methods are often employed to determine kinetic solubility.[1][6]

-

Laser Nephelometry: This method involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer in a microtiter plate. The formation of a precipitate is detected by light scattering, providing a rapid assessment of solubility.[7]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Signaling Pathways

There is currently no information available in the scientific literature to suggest the involvement of this compound in any specific biological signaling pathways.

Conclusion

This technical guide has provided a framework for understanding and determining the solubility of this compound. While specific quantitative data for this compound is lacking, the qualitative data from related analogs and the detailed experimental protocols presented herein offer a robust starting point for researchers. The shake-flask method remains the definitive approach for accurate thermodynamic solubility measurement, which is crucial for the successful progression of compounds through the drug development pipeline.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. tandfonline.com [tandfonline.com]

- 5. enamine.net [enamine.net]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Profile of 1-(2-Fluorophenyl)cyclopropanecarbonitrile

Audience: Researchers, scientists, and drug development professionals.

Molecular Structure

1-(2-Fluorophenyl)cyclopropanecarbonitrile, with the molecular formula C₁₀H₈FN, possesses a core structure consisting of a cyclopropane ring and a nitrile group attached to the same carbon atom. This quaternary carbon is also bonded to a phenyl ring, which is substituted with a fluorine atom at the ortho (C2) position.

Predicted Spectroscopic Data

The following sections summarize the anticipated spectroscopic data for this compound.

The proton NMR spectrum is expected to show distinct signals for the aromatic and cyclopropyl protons. The protons on the fluorophenyl ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The cyclopropyl protons, being diastereotopic, are expected to appear as two distinct multiplets.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~ 7.55 - 7.45 | m | - | Aromatic H (1H) |

| ~ 7.40 - 7.30 | m | - | Aromatic H (1H) |

| ~ 7.20 - 7.10 | m | - | Aromatic H (2H) |

| ~ 1.80 - 1.70 | m | - | Cyclopropyl CH₂ (2H) |

| ~ 1.55 - 1.45 | m | - | Cyclopropyl CH₂ (2H) |

Note: The aromatic region will be complex due to overlapping multiplets and H-F coupling.

The ¹³C NMR spectrum will be characterized by signals for the aromatic, cyclopropyl, and nitrile carbons. The carbons of the fluorophenyl ring will show coupling with the fluorine atom (C-F coupling), which is a key diagnostic feature.

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

| ~ 161 (d) | ¹JCF ≈ 245-250 | C-F (Aromatic) |

| ~ 135 (d) | ³JCF ≈ 3-5 | C-H (Aromatic) |

| ~ 130 (d) | ⁴JCF ≈ 1-3 | C-H (Aromatic) |

| ~ 125 (d) | ³JCF ≈ 8-10 | C-H (Aromatic) |

| ~ 123 (d) | ²JCF ≈ 15-20 | C-C (Aromatic) |

| ~ 121 | - | C≡N |

| ~ 116 (d) | ²JCF ≈ 20-25 | C-H (Aromatic) |

| ~ 25 | - | Quaternary C (Cyclopropyl) |

| ~ 18 | - | CH₂ (Cyclopropyl) |

Note: (d) denotes a doublet arising from carbon-fluorine coupling.

The IR spectrum will display characteristic absorption bands corresponding to the nitrile, aromatic, and cyclopropyl functional groups.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100 - 3000 | C-H Stretch | Aromatic & Cyclopropyl |

| ~ 2240 | C≡N Stretch | Nitrile |

| ~ 1600, 1480 | C=C Stretch | Aromatic Ring |

| ~ 1250 | C-F Stretch | Aryl-Fluoride |

| ~ 760 | C-H Bend (out-of-plane) | Ortho-disubstituted Aromatic |

The mass spectrum, likely acquired via electron ionization (EI), is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment |

| 161 | [M]⁺ (Molecular Ion) |

| 134 | [M - HCN]⁺ |

| 115 | [C₉H₆]⁺ |

| 109 | [C₇H₄F]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, less likely) |

Experimental Protocols

The following protocols describe a plausible method for the synthesis and spectroscopic characterization of this compound.

This synthesis is adapted from established methods for the preparation of 1-aryl-cyclopropanecarbonitriles.[1]

-

Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-fluorophenylacetonitrile (1.0 eq), a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq), and toluene.

-

Addition of Base: Prepare a concentrated aqueous solution of sodium hydroxide (50% w/v, 5.0 eq) and add it to the reaction mixture.

-

Cyclization: Heat the biphasic mixture to 50-60 °C with vigorous stirring. Add 1,2-dibromoethane (1.2 eq) dropwise via the dropping funnel over 1 hour, maintaining the reaction temperature.

-

Reaction Monitoring: After the addition is complete, continue stirring at the same temperature for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Add water and diethyl ether. Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

-

NMR Spectroscopy: Dissolve a sample (~10-20 mg) of the purified product in deuterated chloroform (CDCl₃, ~0.7 mL). Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

IR Spectroscopy: Obtain the infrared spectrum using an FT-IR spectrometer. A small drop of the neat liquid sample can be placed between two NaCl or KBr plates (if liquid) or a KBr pellet can be prepared (if solid).

-

Mass Spectrometry: Analyze the sample using a GC-MS system. Inject a dilute solution of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) into the GC, which is coupled to a mass spectrometer operating in electron ionization (EI) mode.

Visualizations

Caption: Logical relationship of molecular fragments to their expected spectroscopic signals.

Caption: Proposed workflow from synthesis to spectroscopic characterization.

References

Synthesis of Fluorinated Cyclopropanecarbonitrile Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining fluorinated cyclopropanecarbonitrile derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to the unique physicochemical properties imparted by the combination of a strained cyclopropane ring, a fluorine substituent, and a cyano group. This guide details key experimental protocols, presents quantitative data for comparative analysis, and illustrates reaction workflows for the following core synthetic strategies: Biocatalytic Cyclopropanation, [2+1] Cycloaddition with Difluorocarbene, and Michael-Initiated Ring Closure (MIRC).

Biocatalytic Cyclopropanation of Fluorinated Alkenes

The use of engineered enzymes offers a highly stereoselective and environmentally benign approach to synthesizing chiral fluorinated cyclopropanecarbonitriles. Engineered myoglobin-based catalysts have been shown to effectively catalyze the cyclopropanation of a variety of mono- and gem-difluoroalkenes with diazoacetonitrile, yielding products with excellent diastereoselectivity and enantioselectivity.[1][2][3]

Experimental Protocol: Biocatalytic Synthesis

This protocol is a general representation based on published procedures for the myoglobin-catalyzed cyclopropanation of fluorinated styrenic substrates with diazoacetonitrile.[3][4]

Materials:

-

Engineered myoglobin (e.g., Mb(H64V,V68G,L69V)) expressing E. coli cells

-

Fluorinated alkene (e.g., 3,4-difluorostyrene)

-

Diazoacetonitrile

-

Sodium borate buffer (50 mM, pH 9.0)

-

Sodium dithionite

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Cell Culture and Catalyst Preparation: Cultivate E. coli cells expressing the engineered myoglobin variant according to standard protocols. Harvest the cells by centrifugation and resuspend them in sodium borate buffer to a desired optical density (e.g., OD600 = 40).

-

Reaction Setup: In an anaerobic glovebox or a sealed vial purged with an inert gas, combine the fluorinated alkene (1.0 eq.), diazoacetonitrile (4.0 eq.), and the prepared E. coli cell suspension.

-

Reduction of Heme Catalyst: Add a freshly prepared solution of sodium dithionite in buffer to the reaction mixture to reduce the myoglobin's heme iron to the active Fe(II) state.

-

Reaction Incubation: Stir the reaction mixture at room temperature for 16-36 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Extraction: Upon completion, quench the reaction and extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated cyclopropanecarbonitrile.[5]

Data Presentation: Biocatalytic Cyclopropanation

| Alkene Substrate | Product | Yield (%) | d.r. | e.e. (%) | Reference |

| 3,4-Difluorostyrene | Ethyl-(1R, 2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate | 79 | >99:1 | 98 | [6] |

| gem-Difluoroalkenes | gem-Difluorocyclopropanes | up to >99 | up to 99:1 | up to 99 | [2] |

| Chloro- and bromo-substituted olefins | Halogenated cyclopropanes | up to 75 | up to >99:1 | up to 99 | [3] |

Visualization: Biocatalytic Workflow

Caption: Workflow for biocatalytic synthesis.

[2+1] Cycloaddition with Difluorocarbene

The [2+1] cycloaddition of difluorocarbene to an electron-deficient alkene such as acrylonitrile is a direct and widely used method for the synthesis of gem-difluorocyclopropanecarbonitriles.[7] Difluorocarbene can be generated in situ from various precursors, with Ruppert-Prakash type reagents (e.g., TMSCF₃) and sodium chlorodifluoroacetate being common choices.[7]

Experimental Protocol: Difluorocarbene Addition

This protocol is a generalized procedure based on the in situ generation of difluorocarbene from sodium chlorodifluoroacetate.

Materials:

-

Acrylonitrile

-

Sodium chlorodifluoroacetate

-

Triglyme or Diglyme

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for reflux and distillation

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer under an inert atmosphere, add acrylonitrile and the solvent (triglyme or diglyme).

-

Carbene Precursor Addition: Add sodium chlorodifluoroacetate to the stirred solution.

-

Reaction: Heat the reaction mixture to a high temperature (typically 180-200 °C) to induce the decarboxylation of the sodium salt and generate difluorocarbene. Maintain this temperature for several hours, monitoring the reaction by GC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a larger volume of water and extract with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic extracts with brine, dry over a drying agent, and remove the solvent by distillation. The crude product is then purified by fractional distillation or column chromatography to yield 2,2-difluoro-1-cyanocyclopropane.

Data Presentation: [2+1] Cycloaddition

| Alkene | Carbene Source | Product | Yield (%) | Reference |

| 1,2-diphenylcyclobutene | Sodium chlorodifluoroacetate | 1,3-difluoro-2,4-diphenylbenzene | - | [8] |

| Cyclooctene | Sodium chlorodifluoroacetate | 9,9-difluorobicyclo[6.1.0]nonane | moderate | [8] |

| Alkenes | PhHgCF₃ | gem-Difluorocyclopropanes | - | [7] |

Visualization: [2+1] Cycloaddition Workflow

Caption: Workflow for [2+1] cycloaddition.

Michael-Initiated Ring Closure (MIRC)

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful method for the diastereoselective synthesis of highly substituted cyclopropanes. For the synthesis of fluorinated cyclopropanecarbonitriles, this typically involves the conjugate addition of a nucleophile to an electron-deficient fluoroalkene, followed by an intramolecular cyclization that displaces a leaving group.

Experimental Protocol: MIRC Synthesis

This protocol is a general procedure based on the base-promoted reaction of a 2-arylacetonitrile with an α-bromo-α-fluoro-α,β-unsaturated nitrile.[9]

Materials:

-

2-Arylacetonitrile

-

α-Bromo-α-fluoro-α,β-unsaturated nitrile

-

Base (e.g., Cesium Carbonate, Cs₂CO₃)

-

Acetonitrile (CH₃CN)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a solution of the 2-arylacetonitrile (1.0 eq.) and the α-bromo-α-fluoro-α,β-unsaturated nitrile (1.0 eq.) in acetonitrile, add the base (e.g., Cs₂CO₃, 1.5 eq.).

-

Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the progress of the reaction by TLC.

-

Work-up: After the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to afford the desired fluorinated dinitrile-substituted cyclopropane.

Data Presentation: MIRC Synthesis

| 2-Arylacetonitrile | α-Bromoennitrile | Product | Yield (%) | cis/trans ratio | Reference |

| Phenylacetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | 1-cyano-1,2-diphenylcyclopropane-1-carbonitrile | 92 | >95:5 | [9] |

| 4-Methoxyphenylacetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | 1-cyano-2-phenyl-1-(4-methoxyphenyl)cyclopropane-1-carbonitrile | 85 | >95:5 | [9] |

| 2-Naphthylacetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | 1-cyano-2-phenyl-1-(2-naphthyl)cyclopropane-1-carbonitrile | 88 | >95:5 | [9] |

Visualization: MIRC Workflow

Caption: Workflow for MIRC synthesis.

References

- 1. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile, a valuable building block in medicinal chemistry and drug discovery. The presented methodology is based on the well-established phase-transfer-catalyzed (PTC) cyclopropanation of arylacetonitriles.

Introduction

This compound is an important intermediate in the synthesis of various biologically active molecules. The incorporation of a fluorinated phenyl group and a cyclopropane ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. The synthesis protocol described herein utilizes a phase-transfer-catalyzed reaction of 2-fluorophenylacetonitrile with 1,2-dibromoethane, which is a robust and efficient method for the construction of the cyclopropane ring.

Reaction Principle

The synthesis proceeds via the deprotonation of the acidic benzylic proton of 2-fluorophenylacetonitrile by a strong base, typically aqueous sodium hydroxide. The resulting carbanion is transferred to the organic phase by a phase-transfer catalyst, where it undergoes a nucleophilic substitution reaction with 1,2-dibromoethane to form the cyclopropane ring.

Data Presentation

| Starting Material | Alkylating Agent | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |